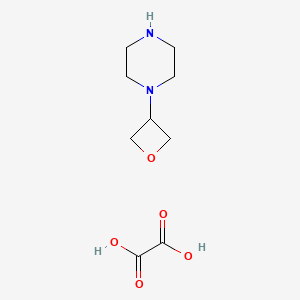

1-(Oxetan-3-yl)piperazine oxalate

Description

The Oxetane (B1205548) Moiety: A Tool for Modulating Molecular Properties

The oxetane ring, a four-membered cyclic ether, has garnered substantial interest in recent years for its ability to positively influence the physicochemical properties of molecules. acs.orgnih.gov Its small, polar, and three-dimensional nature makes it an attractive substituent in drug discovery and materials science. nih.govnih.gov

Key attributes of the oxetane moiety include:

Improved Solubility: The inherent polarity of the oxetane ring can enhance the aqueous solubility of parent molecules, a critical factor in the development of bioavailable drugs. acs.orgacs.org

Metabolic Stability: Introduction of an oxetane can block metabolically labile sites within a molecule, thereby increasing its stability against enzymatic degradation. nih.govacs.org

Modulation of Lipophilicity and Basicity: The electron-withdrawing nature of the oxetane can reduce the lipophilicity and the basicity (pKa) of nearby amine groups. nih.govethz.ch This is particularly advantageous in fine-tuning the pharmacokinetic profile of a drug candidate.

Bioisosterism: Oxetanes are increasingly utilized as bioisosteres for gem-dimethyl and carbonyl groups, offering similar steric bulk but with improved properties and the potential for novel intellectual property. acs.orgnih.gov

The impact of the oxetane moiety on key molecular properties is summarized in the table below.

| Property | Influence of Oxetane Moiety |

| Aqueous Solubility | Generally Increased acs.orgacs.org |

| Metabolic Stability | Can be Improved nih.govacs.org |

| Lipophilicity (LogD) | Generally Decreased nih.govacs.org |

| Basicity of Vicinal Amines (pKa) | Decreased nih.gov |

The Strategic Importance of Piperazine (B1678402) Architectures

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is a ubiquitous and privileged scaffold in medicinal chemistry. nih.govresearchgate.net Its prevalence stems from its versatile nature and its ability to impart favorable pharmacokinetic properties. nih.gov

Key features of the piperazine architecture include:

Versatile Substitution: The two nitrogen atoms of the piperazine ring provide convenient handles for the introduction of various substituents, allowing for the exploration of a wide chemical space and the optimization of biological activity. nih.govnih.gov

Improved Pharmacokinetics: The piperazine core often enhances water solubility and bioavailability due to the ionizable nature of its nitrogen atoms at physiological pH. nih.govresearchgate.net

Hydrogen Bonding Capabilities: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets. cymitquimica.com

Structural Rigidity and Conformational Control: The chair-like conformation of the piperazine ring can introduce a degree of rigidity into a molecule, which can be beneficial for binding to specific protein targets. acs.org

Properties

IUPAC Name |

oxalic acid;1-(oxetan-3-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.C2H2O4/c1-3-9(4-2-8-1)7-5-10-6-7;3-1(4)2(5)6/h7-8H,1-6H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBSXNIILDWCQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2COC2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523571-19-8 | |

| Record name | Piperazine, 1-(3-oxetanyl)-, ethanedioate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523571-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for 1 Oxetan 3 Yl Piperazine Oxalate and Its Precursors

Multi-Step Synthetic Routes to the Oxetane-Substituted Piperazine (B1678402) Core

The construction of the 1-(oxetan-3-yl)piperazine (B1456795) core is a foundational step that involves the strategic joining of the piperazine and oxetane (B1205548) moieties. The inherent reactivity of the piperazine ring, which contains two secondary amine groups, presents a significant challenge that necessitates careful synthetic planning.

A primary challenge in the synthesis of monosubstituted piperazines is preventing the formation of undesired 1,4-disubstituted byproducts. mdpi.com Direct alkylation of piperazine is often difficult to control and leads to mixtures that require extensive purification. To achieve regioselective N-functionalization, a common and effective strategy involves the use of a protecting group on one of the piperazine nitrogens.

This multi-step approach can be summarized as follows:

Protection: One nitrogen atom of the piperazine ring is selectively protected. Common protecting groups include benzyl (B1604629) (Bn) or tert-butyloxycarbonyl (Boc), which are stable under the conditions of the subsequent reaction step but can be removed reliably. mdpi.com

Alkylation: The remaining unprotected nitrogen is then reacted with a suitable oxetane-containing electrophile, such as oxetan-3-one (via reductive amination) or a 3-halooxetane. This step forms the crucial C-N bond, linking the two heterocyclic systems.

Deprotection: The protecting group is removed to yield the desired 1-(oxetan-3-yl)piperazine free base. For instance, a benzyl group can be removed via catalytic hydrogenation using a palladium catalyst, such as palladium hydroxide (B78521) on carbon. chemicalbook.com

A specific example involves the deprotection of benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate. In this procedure, the compound is subjected to a hydrogen atmosphere in the presence of a palladium hydroxide catalyst, typically in a solvent mixture like methanol (B129727) and ethyl acetate. chemicalbook.com The reaction proceeds to cleave the benzyl group, affording 1-(oxetan-3-yl)piperazine in high yield after filtration of the catalyst and removal of the solvents. chemicalbook.com

Alternative direct methods, while attractive for their atom economy, often require careful optimization of reaction conditions, such as the molar ratio of reactants and the choice of base, to favor monosubstitution. However, protecting group strategies remain the most robust and widely employed method for ensuring high regioselectivity in the synthesis of such compounds.

| Step | Reagents & Conditions | Purpose |

| Protection | Piperazine, Boc-anhydride or Benzyl bromide | To selectively block one nitrogen atom, directing subsequent reactions to the other nitrogen. |

| Alkylation | N-protected piperazine, Oxetan-3-one, Na(OAc)₃BH | Reductive amination to form the C-N bond between the piperazine and oxetane rings. |

| Deprotection | Trifluoroacetic acid (for Boc) or H₂, Pd(OH)₂/C (for Bn) | To remove the protecting group and yield the final monosubstituted piperazine core. chemicalbook.com |

The oxetane ring itself is a strained four-membered ether that can introduce unique conformational constraints and physicochemical properties into a molecule. acs.orgmagtech.com.cn While the specific target, 1-(oxetan-3-yl)piperazine, is achiral, the synthesis of substituted oxetanes often requires careful stereochemical control, particularly when chiral centers are desired.

Several established methods are used for the stereocontrolled synthesis of oxetane rings:

Williamson Etherification: This is a classical and powerful method involving the intramolecular cyclization of a 1,3-halohydrin or a related substrate with a leaving group at one end and a nucleophilic oxygen at the other. acs.org The stereochemistry of the starting material, often a chiral 1,3-diol, directly dictates the stereochemistry of the resulting oxetane. For example, stereocontrolled synthesis of 2,4-substituted oxetanes has been achieved from syn- and anti-1,3-diols. acs.org

Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene can produce oxetanes. magtech.com.cnillinois.edu While often leading to a mixture of regio- and stereoisomers, the diastereoselectivity can sometimes be controlled, making it a useful tool for specific substitution patterns. illinois.edu

Epoxide Ring Expansion: The reaction of epoxides with sulfur ylides can lead to ring expansion, forming an oxetane ring. illinois.edu This method can be used to generate enantioenriched oxetanes if the starting epoxide is chiral.

The inherent ring strain of oxetanes makes their formation via cyclization kinetically less favorable than for five- or six-membered rings, often requiring the use of strong bases or highly reactive leaving groups to achieve good yields. acs.org For the synthesis of the precursor to 1-(oxetan-3-yl)piperazine, a common starting material is oxetan-3-one, which can be synthesized in a multi-step route from dihydroxyacetone. acs.org

Salt Formation and Crystallization Engineering of the Oxalate (B1200264) Adduct

The conversion of the 1-(oxetan-3-yl)piperazine free base into its oxalate salt is a critical final step. Salt formation is a widely used strategy in the pharmaceutical industry to improve the physicochemical properties of a compound, such as its crystallinity, stability, and solubility. frontiersin.org Oxalic acid is a common choice for forming salts with basic compounds due to its dicarboxylic nature, which allows for strong hydrogen bonding interactions. wikipedia.org

The formation of the oxalate salt of 1-(oxetan-3-yl)piperazine requires reacting the free base with oxalic acid in a suitable solvent system. The precise conditions of this process must be carefully optimized to ensure the desired product is obtained with high purity and in the correct crystalline form. Key parameters for optimization include:

Stoichiometry: The molar ratio of the piperazine base to oxalic acid is crucial. A 1:1 ratio would yield the oxalate salt, while a 2:1 ratio would result in a hemioxalate salt. The desired stoichiometry dictates the amount of each reactant used.

Solvent Selection: The choice of solvent affects the solubility of both the free base and the resulting salt. Solvents such as ethyl acetate, toluene, methanol, or mixtures thereof are commonly used. google.com The ideal solvent system is one in which the starting materials are reasonably soluble but the final salt product has low solubility, facilitating its precipitation and isolation.

Temperature: The temperature at which the salt formation and crystallization occur can significantly impact crystal size, purity, and polymorphic form. google.com Reactions may be performed at room temperature or require cooling to induce crystallization.

Addition Rate and Agitation: The rate at which the acid solution is added to the base solution, as well as the stirring speed, can influence the nucleation and growth of crystals.

A typical procedure might involve dissolving the 1-(oxetan-3-yl)piperazine free base in a solvent like ethyl acetate, followed by the addition of a solution of oxalic acid. The resulting slurry is then stirred for a period to allow for complete salt formation and crystallization before the solid product is isolated by filtration, washed, and dried. google.com

| Parameter | Influence on Salt Formation | Example Conditions |

| Solvent | Affects solubility of reactants and product, influences crystal habit and polymorph. | Ethyl Acetate, Toluene, Alcohols. google.com |

| Temperature | Controls nucleation and crystal growth rate; can determine the resulting polymorphic form. | 0-5°C to 25-30°C. google.com |

| Stoichiometry | Determines the final salt form (e.g., oxalate vs. hemioxalate). | 1:1 or 2:1 molar ratio of base to oxalic acid. |

| Cooling Rate | A slower cooling rate generally promotes the growth of larger, more ordered crystals. | Controlled cooling from reaction temperature to 0-5°C over 1 hour. google.com |

Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability. Therefore, identifying and controlling the polymorphic form of a pharmaceutical salt is a regulatory requirement and is essential for ensuring consistent product quality.

The investigation of polymorphism in 1-(oxetan-3-yl)piperazine oxalate involves screening for different crystal forms by varying crystallization conditions (e.g., solvents, temperature, cooling rates). google.com Crystal engineering principles are applied to understand and control the supramolecular assembly of the ions in the crystal lattice. nih.gov The crystal structure is primarily dictated by the hydrogen bonding patterns between the protonated piperazine ring (the piperazinium cation) and the oxalate anion. nih.gov The two carboxylic acid groups and two amine nitrogens provide multiple sites for robust hydrogen bond formation, leading to potentially stable and well-ordered crystalline structures. frontiersin.org

Several analytical techniques are essential for characterizing the solid state of the oxalate salt:

| Analytical Technique | Purpose |

| Powder X-Ray Diffraction (PXRD) | Used to identify the crystalline form by providing a unique diffraction pattern for each polymorph. frontiersin.orggoogle.com |

| Differential Scanning Calorimetry (DSC) | Measures thermal events such as melting points and phase transitions, which are characteristic of a specific polymorph. |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability and can identify the presence of solvent molecules in the crystal lattice (solvates). |

| Single-Crystal X-Ray Diffraction (SXRD) | Provides the definitive three-dimensional structure of the crystal lattice, revealing bond lengths, angles, and intermolecular interactions. frontiersin.orgnih.gov |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Used to confirm salt formation by observing shifts in characteristic vibrational bands (e.g., C=O and N-H stretches). frontiersin.org |

By systematically studying the effects of different synthetic and crystallization conditions, a robust process can be developed to consistently produce the desired polymorphic form of this compound with optimal properties for its intended application.

Mechanistic Investigations of Chemical Reactions Involving 1 Oxetan 3 Yl Piperazine Oxalate

Ring-Opening Reactions of the Oxetane (B1205548) Moiety in the Presence of Nucleophiles

The oxetane ring is a four-membered cyclic ether characterized by significant ring strain, which is the primary driving force for its reactivity. beilstein-journals.org This inherent strain, estimated to be around 106 kcal/mol, facilitates a variety of ring-opening reactions when treated with nucleophiles. researchgate.net These reactions typically proceed via a nucleophilic attack on one of the carbon atoms adjacent to the ring oxygen, leading to the cleavage of a C-O bond and alleviation of the ring strain. acs.orgmagtech.com.cn The regioselectivity of the attack is influenced by both steric and electronic factors, as well as the nature of the nucleophile and the reaction conditions. magtech.com.cn

The reactivity of the oxetane ring is governed by a balance between thermodynamic driving force and kinetic barriers. Thermodynamically, the release of ring strain (approximately 25.5 kcal/mol) provides a strong impetus for ring-opening reactions. beilstein-journals.org However, compared to the even more strained three-membered oxirane (epoxide) ring, the ring-opening of oxetane is often kinetically less favorable due to a higher activation energy. researchgate.net

The kinetics of the ring-opening are highly dependent on the nature of the attacking nucleophile. Strong nucleophiles typically attack the less sterically hindered carbon of the oxetane ring in a bimolecular nucleophilic substitution (SN2) fashion. magtech.com.cnresearchgate.net In the case of 1-(Oxetan-3-yl)piperazine (B1456795), the two methylene (B1212753) carbons (C2 and C4) of the oxetane ring are potential sites for nucleophilic attack. The 3-position is substituted, making the C2 and C4 positions the primary targets for nucleophilic ring-opening.

Table 1: Comparison of Ring Strain in Cyclic Ethers

| Cyclic Ether | Ring Size | Ring Strain (kcal/mol) | Reactivity Trend |

|---|---|---|---|

| Oxirane | 3 | ~27.3 beilstein-journals.org | High |

| Oxetane | 4 | ~25.5 beilstein-journals.org | Moderate |

This table illustrates the thermodynamic driving force for ring-opening reactions based on ring strain.

The rate of these reactions can be significantly influenced by solvent effects and the concentration of the nucleophile. Polar aprotic solvents are often employed to solubilize the reagents without interfering with the nucleophile's reactivity.

To overcome the kinetic barrier of oxetane ring-opening, various catalytic systems are employed. These catalysts activate the oxetane ring, making it more susceptible to nucleophilic attack. researchgate.netontosight.ai

Lewis Acid Catalysis: Lewis acids coordinate to the oxygen atom of the oxetane ring. This coordination polarizes the C-O bonds and increases the electrophilicity of the ring carbons, facilitating attack by even weak nucleophiles. researchgate.netillinois.edu This activation method can sometimes alter the regioselectivity of the reaction, favoring attack at the more substituted carbon atom due to the development of a partial positive charge that is stabilized by the substituent (an SN1-like mechanism). magtech.com.cn

Brønsted Acid Catalysis: Protic acids can protonate the oxetane oxygen, forming a highly reactive oxonium ion. researchgate.netresearchgate.net This intermediate is readily opened by nucleophiles. The regioselectivity under acidic conditions is often directed to the carbon atom that can best stabilize a positive charge, which may be the more substituted position. magtech.com.cn

Transition-Metal and Organocatalysis: A range of transition-metal complexes and organocatalysts have been developed for the asymmetric ring-opening of oxetanes, allowing for the synthesis of chiral, highly functionalized molecules. researchgate.netacs.org These methods often provide high levels of regio- and enantioselectivity, which are crucial in pharmaceutical synthesis. For example, chiral phosphoric acids have been used as Brønsted acid catalysts for enantioselective ring-openings. acs.org

Table 2: Overview of Catalytic Systems for Oxetane Ring-Opening

| Catalyst Type | Mechanism of Activation | Typical Effect on Regioselectivity |

|---|---|---|

| Lewis Acids (e.g., B(C₆F₅)₃) | Coordination to oxetane oxygen, increasing electrophilicity of ring carbons. acs.org | Can favor attack at the more substituted carbon. magtech.com.cn |

| Brønsted Acids (e.g., H⁺) | Protonation of oxetane oxygen to form a reactive oxonium ion. researchgate.net | Often favors attack at the more substituted carbon. magtech.com.cn |

| Organocatalysts (e.g., Chiral Phosphoric Acids) | Activation through hydrogen bonding or other non-covalent interactions. acs.org | Highly tunable for specific regio- and stereochemical outcomes. |

This table summarizes common catalytic strategies and their general effects on the ring-opening reaction.

Reactivity of the Piperazine (B1678402) Nitrogen Centers and Conformational Dynamics

The piperazine ring in 1-(Oxetan-3-yl)piperazine oxalate (B1200264) contains two nitrogen atoms, which are the primary centers of basicity and nucleophilicity in the molecule. nih.gov The reactivity of these nitrogens is fundamentally linked to the conformational dynamics of the six-membered ring. Piperazine rings typically adopt a stable chair conformation to minimize steric strain. rsc.org However, other conformations, such as the twist-boat, are also possible and can be important in receptor binding or during chemical reactions. acs.org The interconversion between these conformations has a specific energy barrier. rsc.org

In the free base form of 1-(Oxetan-3-yl)piperazine, the secondary amine (NH) is a potent nucleophile, while the tertiary amine, substituted with the oxetane group, is also nucleophilic, albeit sterically more hindered. The secondary amine can readily participate in a variety of reactions, including:

Alkylation and Arylation: Reaction with alkyl halides or aryl halides (e.g., in Buchwald-Hartwig amination or SNAr reactions) to form N-substituted derivatives. nih.gov

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products. nih.gov

The presence of the oxetane substituent on one of the nitrogens influences the reactivity of the other. The electronic properties and steric bulk of the oxetanyl group can modulate the nucleophilicity of the distal secondary amine.

The basicity of the piperazine nitrogens is a critical property, typically described by their pKa values. Piperazine itself has two pKa values, corresponding to the two protonation steps. researchgate.net The substitution of the piperazine ring, as in 1-(Oxetan-3-yl)piperazine, alters these basicity constants. Alkyl substituents on the nitrogen atoms generally have a minor effect on the pKa values. uregina.ca

In the specific case of 1-(Oxetan-3-yl)piperazine oxalate , the compound exists as a salt. Oxalic acid is a dicarboxylic acid capable of donating two protons. The piperazine moiety, with its two basic nitrogen atoms, will be protonated by the oxalic acid. The exact protonation state in solution will depend on the pH, but as a solid salt, it is expected that at least one, and likely both, of the piperazine nitrogens are protonated.

This protonation has a profound effect on the reactivity of the piperazine nitrogens. In the protonated (ammonium) state, the nitrogens lose their nucleophilicity. Therefore, to carry out reactions involving the nucleophilic character of the piperazine nitrogens, the free base must first be generated by treatment with a suitable inorganic or organic base to deprotonate the ammonium salt. The pH of the reaction medium is a key parameter controlling the reactivity of the piperazine moiety. nih.gov

Table 3: Approximate pKa Values of Piperazine and Related Amines

| Compound | pKa1 | pKa2 |

|---|---|---|

| Piperazine | 9.73 researchgate.net | 5.35 researchgate.net |

| 1-Methylpiperazine | 9.07 | 4.67 |

| 1-Ethylpiperazine | 9.17 | 4.79 |

Note: Data for substituted piperazines are illustrative and sourced from literature for comparison. uregina.ca The pKa values for 1-(Oxetan-3-yl)piperazine are not explicitly available but are expected to be in a similar range. The table demonstrates how substitution affects the basicity of the piperazine core.

Computational Chemistry and Theoretical Studies of 1 Oxetan 3 Yl Piperazine Oxalate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. From these calculations, properties such as molecular orbital energies, charge distribution, and reactivity can be predicted.

In 1-(Oxetan-3-yl)piperazine (B1456795) oxalate (B1200264), the electronic landscape is primarily defined by the interplay between the electron-withdrawing oxetane (B1205548) ring and the basic piperazine (B1678402) nitrogen atoms. The oxalate counterion will further influence the charge distribution through electrostatic interactions and hydrogen bonding.

The oxetane ring, due to the electronegativity of its oxygen atom, exerts a significant inductive electron-withdrawing effect. This effect has been shown to lower the pKa of adjacent amine groups by up to 2.7 units when alpha to the amine. nih.gov In the case of 1-(Oxetan-3-yl)piperazine, the oxetane is beta to the piperazine nitrogens, which would still result in a measurable decrease in their basicity compared to unsubstituted piperazine. nih.gov

DFT calculations on similar piperazine derivatives have been used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr For a representative piperazine derivative, the HOMO and LUMO energies were calculated to be -8.01 eV and -5.52 eV, respectively, resulting in an energy gap of 2.49 eV. dergipark.org.tr This energy gap is a critical indicator of the molecule's chemical reactivity and stability. The molecular electrostatic potential (MEP) map for such systems typically shows negative potential (red and yellow regions) around the electronegative oxygen and nitrogen atoms, indicating their role as likely sites for electrophilic attack, while positive potential (blue regions) is found around the hydrogen atoms. dergipark.org.tr

In the oxalate salt, the protonation of one or both piperazine nitrogens will significantly alter the charge distribution. The positive charge will be localized on the nitrogen atoms, further influencing the electronic properties of the entire molecule. NBO (Natural Bond Orbital) analysis of similar proton-transfer compounds, such as 8-hydroxyquinolinium oxalate, confirms the formation of strong intra- and intermolecular hydrogen bonds, which are crucial in stabilizing the crystal lattice. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties of a Piperazine Derivative

| Property | Calculated Value |

|---|---|

| HOMO Energy | -8.01 eV |

| LUMO Energy | -5.52 eV |

| Energy Gap (ΔE) | 2.49 eV |

Data sourced from a study on a synthesized piperazine derivative and is intended for illustrative purposes. dergipark.org.tr

DFT calculations are also instrumental in modeling reaction pathways and identifying transition states, providing insights into a molecule's reactivity. For 1-(Oxetan-3-yl)piperazine, potential reactions include N-alkylation, N-acylation, and ring-opening of the oxetane.

Computational studies on the ring-opening polymerization of oxetane have shown that the reaction proceeds via an attack of the oxygen atom of one oxetane on a carbon atom of a protonated (activated) oxetane. rsc.org The activation energy for the initial step is relatively low, suggesting that under acidic conditions, the oxetane ring could be susceptible to nucleophilic attack. rsc.org While the piperazine moiety is a nucleophile, its direct attack on the oxetane ring within the same molecule (intramolecularly) would be less likely under normal conditions due to the stability of the four-membered ring. However, in the presence of strong acids and at elevated temperatures, this pathway could become relevant.

The piperazine nitrogens are the primary sites of reactivity. Computational studies on various piperazine derivatives have explored their reactions with electrophiles. rsc.org The presence of the oxetane substituent is expected to modulate the nucleophilicity of the piperazine nitrogens. The oxalate counterion, being a weak base, is not expected to participate directly in most covalent reactions but will influence the reactivity profile through its effect on the protonation state of the piperazine ring in solution.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering valuable insights into their conformational preferences and interactions with their environment.

The oxetane ring is not planar and undergoes a puckering motion. acs.org The degree of puckering can be influenced by substituents. acs.org This puckered conformation can act as a "conformational lock," rigidifying the structure of the molecule it is attached to. acs.org

The piperazine ring typically adopts a chair conformation to minimize steric strain. However, it can also exist in a higher-energy boat or twist-boat conformation. acs.org For N-substituted piperazines, the substituent can exist in either an axial or equatorial position, with the equatorial position generally being more stable. Temperature-dependent NMR studies on N-benzoylated piperazines have shown that the energy barrier for ring inversion is between 56 and 80 kJ/mol. rsc.org The presence of the oxetan-3-yl group at one of the nitrogen atoms will influence the equilibrium between the two chair conformations. Computational studies on 2-substituted piperazines have shown that an axial conformation can be preferred in certain cases, especially when stabilized by intramolecular hydrogen bonds. nih.gov

MD simulations of piperazine derivatives have been used to explore their conformational adaptability upon binding to biological targets, highlighting the importance of molecular flexibility in drug design. nih.govacs.org

In a solution, 1-(Oxetan-3-yl)piperazine oxalate will exist as a protonated piperazine cation and an oxalate anion, both solvated by water molecules. MD simulations can model the explicit interactions between the ions and the surrounding solvent.

The protonated piperazine will form strong hydrogen bonds with water molecules through its N-H groups. The oxetane oxygen can also act as a hydrogen bond acceptor. acs.orgutexas.edu The oxalate anion, with its four oxygen atoms, will be strongly solvated and can form hydrogen bonds with multiple water molecules.

Derivatization and Synthetic Applications of 1 Oxetan 3 Yl Piperazine Oxalate As a Key Intermediate

Chemical Transformations at the Piperazine (B1678402) Nitrogen for Analog Synthesis

The piperazine component of the molecule contains a secondary amine, which serves as a prime site for introducing a wide array of substituents to generate diverse libraries of chemical analogs.

N-Alkylation and N-Acylation Reactions

The secondary amine of the 1-(oxetan-3-yl)piperazine (B1456795) core is a versatile nucleophile that readily participates in N-alkylation and N-acylation reactions. These transformations are fundamental for elaborating the core structure and exploring the structure-activity relationships of resulting compounds.

N-Alkylation can be achieved through several methods. Direct alkylation with alkyl halides is a common approach, though it can sometimes lead to over-alkylation. A more controlled and widely used alternative is reductive amination. masterorganicchemistry.com This two-step, one-pot process involves the initial reaction of the piperazine's secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. masterorganicchemistry.com Reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often employed as mild reducing agents that selectively reduce the iminium ion without affecting the carbonyl reactant. masterorganicchemistry.com This method avoids the issue of multiple alkylations and is compatible with a broad range of carbonyl compounds, allowing for the introduction of diverse alkyl groups. masterorganicchemistry.com

Another significant alkylation strategy is nucleophilic aromatic substitution (SNAr), particularly with electron-deficient aromatic rings. For instance, 1-(oxetan-3-yl)piperazine can be coupled with activated aryl halides, such as fluoro-nitro-aromatics, to form N-aryl derivatives.

N-Acylation reactions provide a straightforward route to introduce amide functionalities. This is typically accomplished by treating 1-(oxetan-3-yl)piperazine with acyl chlorides or acid anhydrides in the presence of a base to neutralize the HCl or carboxylic acid byproduct. The resulting amides are valuable in their own right, as the amide bond is a key feature in many biologically active molecules.

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents & Conditions | Product Class |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, Dichloromethane (DCM) | N-Alkylpiperazine |

| SNAr | Activated Aryl Halide (e.g., 1-fluoro-4-nitrobenzene), Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF) | N-Arylpiperazine |

| N-Acylation | Acyl Chloride, Base (e.g., Triethylamine), DCM | N-Acylpiperazine |

Formation of Macrocycles and Polycyclic Systems

The bifunctional nature of piperazine, possessing two nitrogen atoms, makes it an excellent component for the construction of more complex molecular architectures like macrocycles and polycyclic systems. rsc.orgnih.govnih.gov While specific examples detailing the use of 1-(oxetan-3-yl)piperazine oxalate (B1200264) in macrocyclization are not abundant, established synthetic principles for piperazine itself are directly applicable.

Macrocycles are typically synthesized by reacting a diamine, such as 1-(oxetan-3-yl)piperazine, with a dielectrophilic linker (e.g., a diacyl chloride or a dialdehyde) under high-dilution conditions. These conditions favor intramolecular cyclization over intermolecular polymerization. The resulting macrocycles can act as ligands for metal ions or constrain peptide conformations. nih.govnih.gov The presence of the oxetane (B1205548) ring adds a unique, polar, and three-dimensional element to such structures.

Similarly, the 1-(oxetan-3-yl)piperazine scaffold can be incorporated into polycyclic systems through multi-step synthetic sequences or intramolecular cyclization strategies. organic-chemistry.org For example, an appropriate substituent introduced via N-alkylation or N-acylation could subsequently react with another part of the molecule to forge a new ring, leading to rigid, complex structures often sought in drug design to enhance target selectivity and metabolic stability.

Exploiting the Oxetane Ring for Further Structural Diversification

The oxetane ring is more than just a passive structural element; its inherent ring strain and the presence of an ether oxygen make it a site for unique chemical transformations that can dramatically alter the molecular scaffold. illinois.edu

Introduction of Diverse Functionalities via Oxetane Ring Opening

The ring strain of the four-membered oxetane makes it susceptible to ring-opening reactions, particularly under acidic conditions. illinois.educhemrxiv.org This reactivity can be strategically exploited to unmask new functionalities and convert the compact, rigid oxetane into a more flexible, difunctionalized linear chain.

The typical mechanism involves the protonation of the oxetane oxygen by a Brønsted or Lewis acid, which activates the ring towards nucleophilic attack. A nucleophile can then attack one of the ring carbons, leading to the cleavage of a C-O bond. This process effectively transforms the 1-(oxetan-3-yl) moiety into a 1,3-difunctionalized propane (B168953) backbone. The specific outcome depends on the nucleophile used.

For example:

With water as a nucleophile , acid-catalyzed hydrolysis will open the ring to form a 1-(2,4-dihydroxypropyl)piperazine derivative.

With an alcohol as a nucleophile , the reaction yields an alcohol and an ether functionality.

With a halide ion , a halo-alcohol derivative can be formed.

This ring-opening strategy dramatically increases the structural diversity accessible from 1-(oxetan-3-yl)piperazine oxalate, providing a linear, flexible linker with two new points for further derivatization.

Table 2: Potential Products from Acid-Catalyzed Oxetane Ring Opening

| Nucleophile (Nu-H) | Acid Catalyst | Resulting Functional Groups on Propyl Chain |

| H₂O (Water) | H₂SO₄, HCl | 1,3-Diol |

| CH₃OH (Methanol) | H₂SO₄ | 1-Hydroxy, 3-Methoxy |

| HBr (Hydrobromic Acid) | HBr | 1-Bromo, 3-Hydroxy |

Future Directions and Emerging Research Avenues for 1 Oxetan 3 Yl Piperazine Oxalate

Exploration of Novel Synthetic Pathways and Catalytic Methods

The synthesis of 1-(Oxetan-3-yl)piperazine (B1456795) and its precursors is an active area of research, with a focus on developing more efficient, scalable, and safer methods.

A primary challenge lies in the construction of the strained four-membered oxetane (B1205548) ring. acs.org Historically, the synthesis of oxetane-3-one, a key precursor, often required multi-step sequences or the use of hazardous reagents. researchgate.net A significant advancement is the development of a gold-catalyzed, one-step synthesis of oxetan-3-ones from readily available propargylic alcohols. This method proceeds efficiently under open-flask conditions, avoiding the need for hazardous diazo ketones and providing a practical entry into α-oxo metal carbene chemistry.

Once oxetane-3-one is obtained, the formation of 1-(oxetan-3-yl)piperazine is typically achieved through reductive amination with piperazine (B1678402). Future research is likely to focus on catalytic versions of this reaction to improve efficiency and reduce waste. For instance, methods for the stereoselective catalytic reductive cyclization of dioximes to form substituted piperazines are being developed, which could potentially be adapted for this system. nih.gov Another approach involves the catalytic deprotection of a precursor, such as the hydrogenolysis of benzyl (B1604629) 4-(oxetan-3-yl)piperazine-1-carboxylate over a palladium hydroxide (B78521) catalyst to yield the final product quantitatively. chemicalbook.com

Further innovation may come from entirely new synthetic disconnections. Recently, a novel method was described to access oxetanes from inactivated alcohols via selective C–H functionalization, a strategy that could significantly expand the structural diversity of accessible oxetane-based building blocks. acs.org The development of catalytic systems for the direct amination of alcohols, such as ruthenium-PNP pincer complexes, could also streamline the synthesis of piperazine-containing compounds. researchgate.net

Table 1: Comparison of Synthetic Strategies for 1-(Oxetan-3-yl)piperazine and Precursors

| Synthetic Step | Traditional Method | Novel/Catalytic Method | Key Advantages of Novel Method |

| Oxetane Ring Formation | Multi-step intramolecular cyclization from 1,3-diols. acs.org | Gold-catalyzed oxidation of propargylic alcohols. | One-step, avoids hazardous reagents, high efficiency. |

| Piperazine Ring Formation | Reductive amination using stoichiometric borohydride (B1222165) reagents. nih.gov | Catalytic reductive cyclization of dioxime precursors. nih.gov | Improved stereoselectivity, catalytic efficiency. |

| Final Assembly | Reaction of oxetane-3-one with piperazine. | Palladium-catalyzed deprotection of a protected piperazine precursor. chemicalbook.com | High yield, clean reaction. |

Investigation of Its Role in Advanced Materials Science and Polymer Chemistry

While direct applications of 1-(Oxetan-3-yl)piperazine oxalate (B1200264) in materials science are still emerging, the unique properties of its constituent parts suggest significant future potential. ontosight.ai Both oxetane and piperazine moieties are valuable components in polymer synthesis.

The oxetane ring is a strained cyclic ether that can undergo cationic ring-opening polymerization to form polyoxetanes, which are a class of engineering polymers. wikipedia.orggoogle.com This reactivity makes oxetane-functionalized molecules attractive as monomers for creating new polymers. wikipedia.org Materials incorporating oxetanes can exhibit improved properties such as lower polymerization shrinkage and oxygen insensitivity compared to more common acrylate-based systems. rsc.orgtue.nl

The piperazine unit, being a diamine, is a classical building block for polymers such as polyamides and polyureas. nih.govontosight.ai It can be reacted with various monomers, including diisocyanates and dianhydrides, to form robust polymer chains. nih.govontosight.ai Piperazine-based polymers have been investigated for a range of applications, from antimicrobial materials to CO2 capture. nih.govnih.gov

The bifunctional nature of 1-(Oxetan-3-yl)piperazine makes it a particularly interesting candidate for creating advanced polymer architectures. The secondary amine of the piperazine ring can be used to incorporate the molecule into a polymer backbone. The pendant oxetane ring then remains available for subsequent reactions, such as cationic ring-opening polymerization, which could be used to form cross-linked networks or to graft other polymer chains. This could lead to the development of novel functional materials, including liquid crystalline elastomers, hydrogels, and specialized coatings. rsc.orgontosight.ai

Table 2: Potential Contributions of Moieties to Polymer Properties

| Structural Moiety | Role in Polymerization | Potential Properties Imparted to Material |

| Oxetane Ring | Monomer for cationic ring-opening polymerization; reactive site for cross-linking or grafting. wikipedia.orggoogle.com | Thermal stability, chemical resistance, low water absorption, modifiable mechanical properties. wikipedia.orgontosight.ai |

| Piperazine Ring | Divalent linker (diamine) for step-growth polymerization (e.g., polyamides, polyureas). nih.gov | Rigidity, basicity (for CO2 capture), potential for antimicrobial activity, coordination with metal ions. nih.govwikipedia.org |

| Combined Molecule | Heterobifunctional monomer for creating complex polymer architectures (e.g., graft copolymers, cross-linked networks). | Enhanced functionality, tunable solubility, platforms for biomedical devices or responsive materials. ontosight.aiontosight.ai |

Development of 1-(Oxetan-3-yl)piperazine Oxalate as a Versatile Synthon for Complex Molecular Architectures

Perhaps the most immediate and impactful future direction for this compound is its use as a versatile synthon, or building block, in the synthesis of complex molecules, particularly for drug discovery. umich.edu Both the piperazine and oxetane motifs are considered "privileged structures" in medicinal chemistry.

The piperazine ring is one of the most common scaffolds found in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and interact with biological targets. nih.govnih.gov The secondary amine on 1-(Oxetan-3-yl)piperazine provides a reactive handle for elaboration, allowing it to be readily coupled with a wide variety of chemical partners. wikipedia.org

The oxetane ring has gained enormous interest as a bioisostere—a substituent that can replace other common chemical groups to enhance a molecule's properties. acs.org Replacing a gem-dimethyl group or a carbonyl group with an oxetane can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity. researchgate.net The rigid, three-dimensional structure of the oxetane can also lock in favorable conformations for binding to a biological target. acs.org

Future research will undoubtedly expand the library of complex molecules derived from this synthon, leveraging its unique properties to access novel chemical space in the pursuit of new therapeutics and other functional molecules. chemscene.com

Table 3: Reactivity and Applications as a Synthetic Building Block

| Reactive Site | Class of Reaction | Potential Application/Resulting Structure |

| Piperazine N-H | Nucleophilic Acyl Substitution | Formation of amides, carbamates. |

| Piperazine N-H | Nucleophilic Alkylation/Arylation (e.g., Buchwald-Hartwig) | Connection to aryl or alkyl scaffolds. ambeed.com |

| Piperazine N-H | Reductive Amination | Coupling with aldehydes or ketones. |

| Oxetane Ring | Bioisosteric Replacement | Improvement of drug properties like solubility and metabolic stability. researchgate.net |

| Entire Molecule | Scaffolding | Serves as a central scaffold in drug discovery programs. nih.gov |

| Entire Molecule | Building Block for Degraders | Used in the modular synthesis of complex bioactive agents like PROTACs. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(Oxetan-3-yl)piperazine oxalate, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with nucleophilic substitution or coupling reactions. For example, oxetane derivatives can react with piperazine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DCM (similar to methods in ).

- Step 2 : Oxalate salt formation: React the freebase with oxalic acid in ethanol or acetone under reflux, followed by crystallization .

- Optimization : Monitor reaction progress via TLC (e.g., hexane:ethyl acetate = 1:2) . Adjust solvent ratios (e.g., H₂O:DCM = 1:2) and catalyst loadings (e.g., CuSO₄·5H₂O at 0.3 equiv.) to improve yields .

Q. How can researchers ensure the purity and proper characterization of this compound during synthesis?

- Methodology :

- Purity : Use HPLC with UV detection (e.g., C18 column, mobile phase = acetonitrile:water with 0.1% TFA) to quantify impurities . Compare retention times with reference standards.

- Characterization : Employ NMR (¹H/¹³C) to confirm oxetane and piperazine moieties. For oxalate confirmation, use FTIR (C=O stretch ~1700 cm⁻¹) and elemental analysis . Cross-validate with GC-MS (EI mode, m/z fragmentation patterns) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .

- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved in structural elucidation?

- Methodology :

- Multi-Technique Approach : Combine 2D NMR (e.g., HSQC, HMBC) to resolve piperazine ring proton assignments . Use high-resolution mass spectrometry (HRMS) for exact mass verification (e.g., ±0.001 Da tolerance) .

- Contradiction Analysis : If MS shows unexpected adducts (e.g., [M+Na]⁺), re-analyze under softer ionization (e.g., ESI instead of EI) . Cross-reference with computational predictions (e.g., DFT for IR/NMR) .

Q. What experimental design considerations are critical when studying the receptor binding affinity of this compound?

- Methodology :

- Assay Selection : Use radioligand binding assays (e.g., 5-HT₂B/2C receptors) with controls for non-specific binding (e.g., 1 μM mCPP) .

- Buffer Conditions : Optimize pH (7.4) and ionic strength (e.g., 150 mM NaCl) to mimic physiological environments. Include DMSO ≤0.1% to avoid solvent interference .

- Data Validation : Perform triplicate runs and analyze via Scatchard plots for Kd/Bmax determination. Compare with known agonists (e.g., TFMPP) .

Q. How does the oxalate counterion influence the stability and solubility of this compound under varying pH conditions?

- Methodology :

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC and identify byproducts (e.g., freebase formation) .

- Solubility Profiling : Use shake-flask method at pH 1.2 (simulated gastric fluid) and pH 7.4 (phosphate buffer). Compare with hydrochloride salts .

- Counterion Effects : Oxalate improves crystallinity but may reduce solubility in polar solvents. Use DSC/TGA to assess hydrate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.